

Application Notes and Protocols: Peldesine Dihydrochloride In Vitro Assays

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Compound of Interest

Compound Name: *Peldesine dihydrochloride*

Cat. No.: *B10824323*

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Introduction

Peldesine dihydrochloride (BCX-34) is a potent, competitive, and reversible inhibitor of purine nucleoside phosphorylase (PNP).[1] PNP is a key enzyme in the purine salvage pathway, responsible for the phosphorolysis of 6-oxopurine nucleosides such as deoxyguanosine (dGuo). Inhibition of PNP leads to an accumulation of intracellular deoxyguanosine triphosphate (dGTP) in T-cells, which in turn inhibits ribonucleotide reductase and induces apoptosis. This T-cell selective cytotoxicity makes Peldesine a compound of interest for T-cell mediated disorders, such as cutaneous T-cell lymphoma and psoriasis, as well as for Human Immunodeficiency Virus (HIV) infection research.[1]

These application notes provide detailed protocols for the in vitro evaluation of **Peldesine dihydrochloride**, focusing on its PNP inhibitory activity and its cytotoxic effects on T-lymphoblastic cell lines.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Peldesine

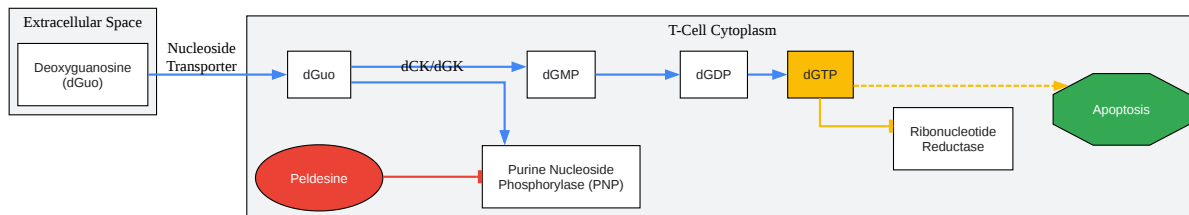
Target	Species	Cell/Enzyme Source	IC50 (nM)	Reference
Purine Nucleoside Phosphorylase (PNP)	Human	Red Blood Cells	36	[1]
Purine Nucleoside Phosphorylase (PNP)	Rat	Red Blood Cells	5	[1]
Purine Nucleoside Phosphorylase (PNP)	Mouse	Red Blood Cells	32	[1]

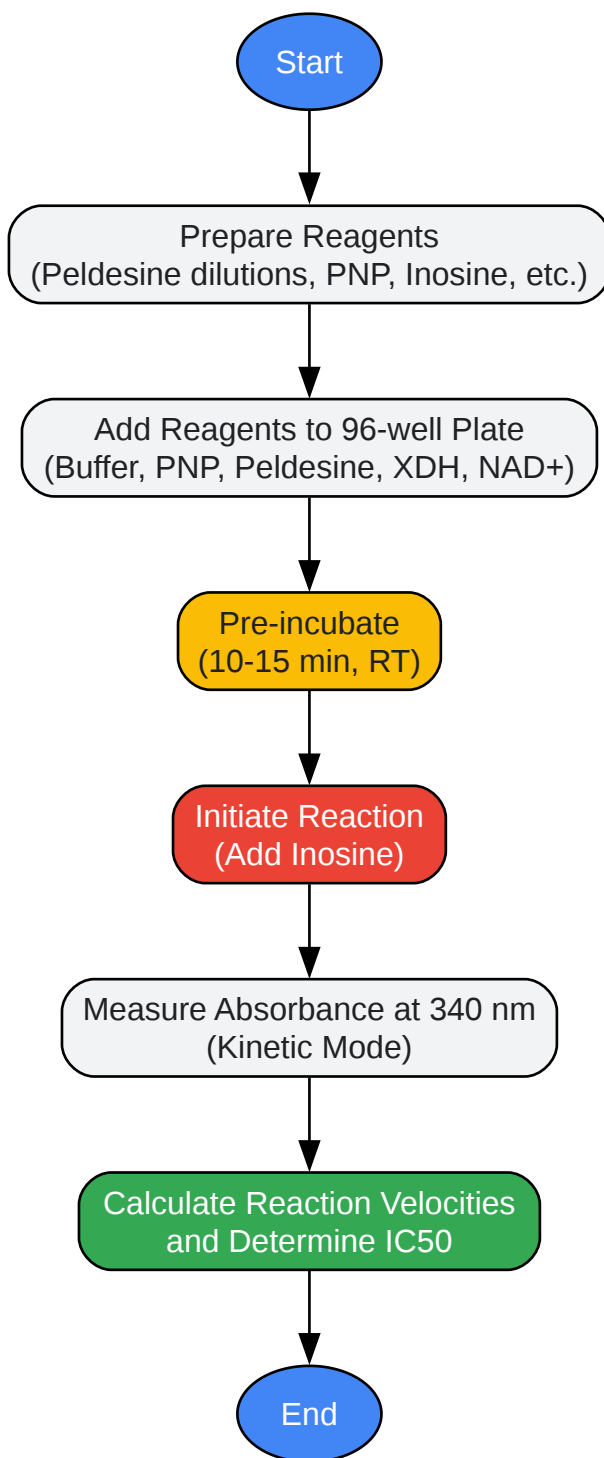
Table 2: In Vitro Cytotoxicity of Peldesine

Cell Line	Cell Type	Assay Conditions	IC50 (μM)	Reference
CCRF-CEM	Human T-cell leukemia	In the presence of deoxyguanosine	0.57	[1]
Jurkat	Human T-cell leukemia	72 hours, in the presence of 10 μM dGuo	<10 (complete inhibition)	[1]
T-cell Proliferation	General	-	0.8	[1]

Signaling Pathway

The mechanism of action of Peldesine involves the targeted inhibition of Purine Nucleoside Phosphorylase (PNP), leading to a cascade of events culminating in T-cell apoptosis.





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References

- 1. medchemexpress.com [medchemexpress.com]
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